Physical and Chemical Properties of (4-Methoxyphenyl)tri(o-tolyl)silane: A Technical Guide for Advanced Optoelectronic Applications
Physical and Chemical Properties of (4-Methoxyphenyl)tri(o-tolyl)silane: A Technical Guide for Advanced Optoelectronic Applications
Executive Summary
(4-Methoxyphenyl)tri(o-tolyl)silane (CAS: 14311-02-5) is a highly specialized, sterically hindered tetraarylsilane[1][2]. While traditional silanes are often utilized as coupling agents, asymmetric tetraarylsilanes like this compound serve as critical building blocks in organic electronics, particularly as wide-bandgap host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)[3]. This whitepaper deconstructs the molecular architecture, physical properties, and self-validating synthesis protocols of (4-Methoxyphenyl)tri(o-tolyl)silane, providing drug development professionals and materials scientists with a comprehensive framework for its utilization.
Molecular Architecture & Causality
The unique physical and chemical properties of (4-Methoxyphenyl)tri(o-tolyl)silane are dictated by three distinct structural features:
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The sp3 -Hybridized Silicon Core: Unlike carbon-based π -conjugated systems, the central silicon atom breaks the conjugation between the four attached aryl rings. This structural interruption results in a wide optical bandgap and an exceptionally high triplet energy level ( ET>2.8 eV), which is a mandatory requirement for confining triplet excitons in blue and green PhOLEDs[3][4].
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Tri(o-tolyl) Steric Shielding: The methyl groups in the ortho positions of the three tolyl rings create massive steric bulk around the silicon center. This prevents close intermolecular π−π stacking. Consequently, the molecule exhibits a high glass transition temperature ( Tg ) and forms stable amorphous films rather than polycrystalline domains—a critical feature to prevent light scattering and electrical shorting in thin-film devices[5].
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4-Methoxyphenyl Electron Donation: Pure tetraphenylsilane has a very deep Highest Occupied Molecular Orbital (HOMO), making hole injection from adjacent layers energetically costly. The methoxy group (-OCH 3 ) acts as a strong electron-donating group (EDG) via resonance, raising the HOMO level and significantly reducing the hole injection barrier[6].
Physical and Chemical Properties
The quantitative data for (4-Methoxyphenyl)tri(o-tolyl)silane is summarized below, highlighting the causality behind each metric.
| Property | Value / Description | Causality / Significance |
| Molecular Formula | C 28 H 28 OSi | Defines the asymmetric tetraarylsilane structure[1]. |
| Molecular Weight | 408.61 g/mol | - |
| CAS Number | 14311-02-5 | Unique identifier for procurement and patent tracking[2]. |
| Thermal Stability ( Td ) | > 350 °C (Predicted) | Strong Si-C bonds and extreme steric shielding prevent thermal degradation during vacuum deposition[5]. |
| Triplet Energy ( ET ) | > 2.8 eV (Predicted) | The sp3 Si core breaks π -conjugation, preventing exciton leakage from the phosphorescent dopant[4]. |
| HOMO Level | ~ -5.8 eV (Predicted) | The electron-donating methoxy group raises the HOMO, facilitating balanced charge-carrier transport[6]. |
| Solubility Profile | High in THF, Toluene, CHCl 3 | The asymmetric, bulky structure prevents dense crystal packing, ensuring excellent solution processability[6]. |
Self-Validating Synthesis Protocol
Synthesizing highly sterically hindered tetraarylsilanes requires precise control over nucleophilic substitution. The following protocol utilizes a two-phase organometallic workflow designed as a self-validating system , where physical observations directly confirm chemical progress[7].
Phase 1: Synthesis of Tri(o-tolyl)silyl chloride
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Grignard Initiation: In a flame-dried Schlenk flask under argon, add magnesium turnings and anhydrous THF. Introduce 3.1 equivalents of o-bromotoluene.
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Causality: Anhydrous conditions prevent the quenching of the highly basic Grignard reagent.
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Self-Validation Check: The mixture will spontaneously boil (exotherm), and the Mg surface will darken. If no exotherm is observed within 15 minutes, the system is wet, and an iodine crystal must be added to activate the magnesium.
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Silane Coupling: Cool the active Grignard reagent to 0 °C and add 1.0 equivalent of silicon tetrachloride (SiCl 4 ) dropwise.
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Causality: SiCl 4 is highly reactive; low temperatures prevent over-substitution to the tetra-tolyl species.
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Self-Validation Check: A thick white precipitate of MgCl 2 will immediately form. The reaction mixture will transition from a dark solution to a heavy, white/gray slurry, physically confirming the substitution at the silicon center[7].
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Phase 2: Asymmetric Functionalization
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Lithiation: In a separate flask, treat 4-bromoanisole with n-Butyllithium at -78 °C in THF to generate 4-methoxyphenyllithium.
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Self-Validation Check: The solution will turn a distinct pale yellow/orange color, indicating successful halogen-metal exchange.
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Final Substitution: Transfer the lithiated species to the tri(o-tolyl)silyl chloride slurry and allow it to warm to room temperature.
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Causality: The extreme steric hindrance of the tri(o-tolyl)silyl chloride requires a strong nucleophile (organolithium rather than Grignard) to push the final substitution to completion.
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Self-Validation Check: The color of the organolithium reagent will dissipate as it is consumed. Upon aqueous workup, TLC (Hexane:EtOAc 9:1) will show a single new UV-active spot at Rf≈0.6 . Final validation is achieved via 1 H-NMR, where the distinct singlet of the methoxy group (-OCH 3 ) at ~3.8 ppm will integrate exactly to 3 protons.
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Figure 1: Self-validating synthesis workflow of (4-Methoxyphenyl)tri(o-tolyl)silane.
Optoelectronic Applications: Exciton Confinement
In the context of PhOLEDs, (4-Methoxyphenyl)tri(o-tolyl)silane acts as an ideal host material or intermediate for synthesizing complex bipolar hosts.
When a voltage is applied across an OLED, holes and electrons are injected into the emissive layer. If the host material has a lower triplet energy than the phosphorescent guest (e.g., FIrpic), "back-transfer" occurs, where excitons leak out of the guest and decay non-radiatively, destroying the device's quantum efficiency[4][6].
Because the sp3 silicon core of (4-Methoxyphenyl)tri(o-tolyl)silane maintains a triplet energy >2.8 eV, it acts as an energetic wall. Excitons are forced to remain on the phosphorescent dopant, ensuring that 100% of the triplet excitons are harvested for radiative decay (light emission)[3].
Figure 2: Exciton confinement and energy transfer pathway in a tetraarylsilane-hosted PhOLED.
References
- PubChemLite - (4-methoxyphenyl)tri(o-tolyl)silane (C28H28OSi). uni.lu.
- (4-METHOXYPHENYL)TRI(O-TOLYL)SILANE AldrichCPR. Sigma-Aldrich.
- High-performance blue and green electrophosphorescence achieved by using carbazole-containing bipolar tetraarylsilanes as host materials. RSC Publishing.
- Design of Efficient Ambipolar Host Materials for Organic Blue Electrophosphorescence: Theoretical Characterization of Hosts Based on Carbazole Derivatives. Journal of the American Chemical Society.
- Ultrahigh-efficiency solution-processed simplified small-molecule organic light-emitting diodes using universal host materials. PMC.
- WO2013100166A1 - Method of producing an organic silicon compound. Google Patents.
- Multi-dipolar Chromophores Featuring Phosphine Oxide as Joint Acceptor: A New Strategy toward High-Efficiency Blue Thermally Activated Delayed Fluorescence Dyes. Chemistry of Materials.
Sources
- 1. PubChemLite - (4-methoxyphenyl)tri(o-tolyl)silane (C28H28OSi) [pubchemlite.lcsb.uni.lu]
- 2. (4-METHOXYPHENYL)TRI(O-TOLYL)SILANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. High-performance blue and green electrophosphorescence achieved by using carbazole-containing bipolar tetraarylsilanes as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ultrahigh-efficiency solution-processed simplified small-molecule organic light-emitting diodes using universal host materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2013100166A1 - Method of producing an organic silicon compound - Google Patents [patents.google.com]
